molecular formula C11H18ClN B1580995 N,N-Diethyl-m-toluidine Hydrochloride CAS No. 89074-92-0

N,N-Diethyl-m-toluidine Hydrochloride

Cat. No. B1580995
CAS RN: 89074-92-0
M. Wt: 199.72 g/mol
InChI Key: VODGKWBBSLNAPQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-m-toluidine Hydrochloride (CAS Number: 91-67-8) is an organic compound with the linear formula CH₃C₆H₄N(C₂H₅)₂ . It falls under the category of aryl amines, closely related to aniline but with a methyl group substituted onto the benzene ring. The three isomers of toluidine are o-toluidine, m-toluidine, and p-toluidine, differing in the position of the methyl group relative to the amino functional group .


Synthesis Analysis

The synthesis of N,N-Diethyl-m-toluidine Hydrochloride involves various methods, including reduction of p-nitrotoluene to obtain p-toluidine. Additionally, it can react with formaldehyde to form Tröger’s base .


Molecular Structure Analysis

The molecular weight of N,N-Diethyl-m-toluidine Hydrochloride is 163.26 g/mol . Its chemical structure consists of a methyl group attached to the benzene ring, with two ethyl groups (–C₂H₅) bonded to the nitrogen atom .


Chemical Reactions Analysis

N,N-Diethyl-m-toluidine Hydrochloride behaves as a weak base due to the amino group. It is poorly soluble in pure water but dissolves well in acidic water, forming ammonium salts. The isomers exhibit different physical states: ortho-toluidine and meta-toluidine are viscous liquids, while para-toluidine is a flaky solid. The latter’s symmetry contributes to its solid state .


Physical And Chemical Properties Analysis

  • Refractive Index (n20/D) : Approximately 1.536 .

Scientific Research Applications

1. Insect Repellency

N,N-Diethyl-m-toluidine hydrochloride has been studied for its potential use in insect repellency. Garson et al. (1970) synthesized N,N-diethyl-m-toluamidine and its salts, demonstrating insect repellent activity against Aedes aegypti mosquitoes (Garson et al., 1970).

2. Metabolic Studies

The metabolism of compounds related to N,N-diethyl-m-toluidine hydrochloride has been a subject of interest. Taylor (1986) explored the metabolism of N,N-diethyl-m-toluamide (DEET), a compound with structural similarities, by rat liver microsomes, highlighting significant insights into its metabolic pathways (Taylor, 1986).

3. Environmental Impact and Degradation

Studies have also focused on the environmental impact and degradation pathways of related compounds. Song et al. (2009) investigated the oxidative and reductive degradation of N,N'-diethyl-m-toluamide (DEET), providing essential data on its fate in water bodies and potential environmental risks (Song et al., 2009).

4. Application in Organic Chemistry

In organic chemistry, the rearrangement and transformation of compounds like N,N-diethyl-m-toluidine hydrochloride have been studied. Okazaki and Okumura (1961) examined the rearrangement of N-deuterated aromatic amine hydrochlorides into their ring-deuterated analogues, contributing to the understanding of chemical behaviors of these compounds (Okazaki & Okumura, 1961).

5. Synthesis and Structural Analysis

Structural analysis and synthesis of related compounds have been another area of research. Kraicheva et al. (2009) reported the synthesis of novel aminophosphonic acid diesters, including compounds structurally similar to N,N-diethyl-m-toluidine hydrochloride, and evaluated their antitumor properties (Kraicheva et al., 2009).

Safety And Hazards

  • In combination with strong reducing agents (such as hydrides), it may generate hydrogen, a flammable gas .

properties

IUPAC Name

N,N-diethyl-3-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-4-12(5-2)11-8-6-7-10(3)9-11;/h6-9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODGKWBBSLNAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335109
Record name N,N-Diethyl-3-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-m-toluidine Hydrochloride

CAS RN

89074-92-0
Record name N,N-Diethyl-3-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-m-toluidine Hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE LuValle, DB Glass… - Journal of the American …, 1948 - ACS Publications
The replacement of tosyloxy in the primary po-sition by thiocyanate has been found to be applicable to several polysaccharide tosyl esters. When applied to potato starch, cellulose, and …
Number of citations: 81 pubs.acs.org

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